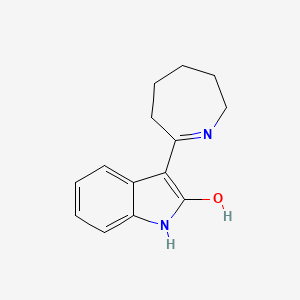![molecular formula C18H14N2OS B5689194 4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as MIPTP and has been synthesized using various methods.
Mechanism of Action
MIPTP is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which may improve cognitive function. MIPTP has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to neurons.
Biochemical and Physiological Effects:
MIPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor, a protein that plays a role in the growth and survival of neurons. MIPTP has also been shown to reduce levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of MIPTP is its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. MIPTP is a relatively new compound, and more research is needed to fully understand its effects. Additionally, MIPTP may have off-target effects that could complicate its use in lab experiments.
Future Directions
There are many potential future directions for research on MIPTP. One area of interest is its potential use in combination with other compounds for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanisms of action of MIPTP and its effects on neuronal function. Finally, research is needed to determine the safety and efficacy of MIPTP in humans.
Synthesis Methods
MIPTP can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-methyl-1H-indole-3-carboxylic acid, which is then reacted with thionyl chloride to form 2-methyl-1H-indole-3-carbonyl chloride. This intermediate is then reacted with 4-aminothiophenol to form the final product, MIPTP.
Scientific Research Applications
MIPTP has been studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, which may help protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-17(14-4-2-3-5-15(14)19-11)16-10-22-18(20-16)12-6-8-13(21)9-7-12/h2-10,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJCYCZNYTGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

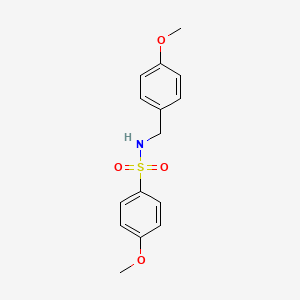

![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
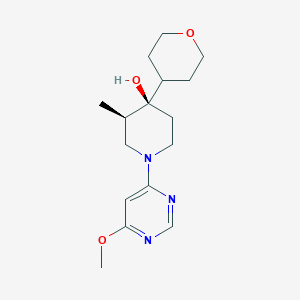
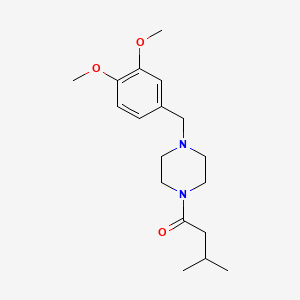
![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)
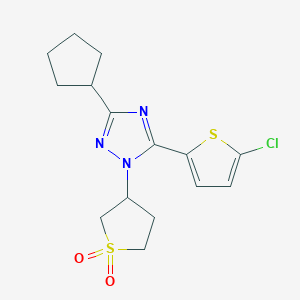
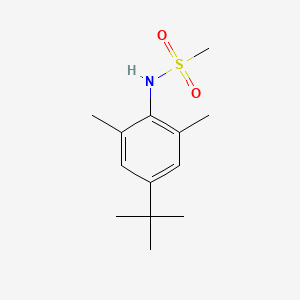
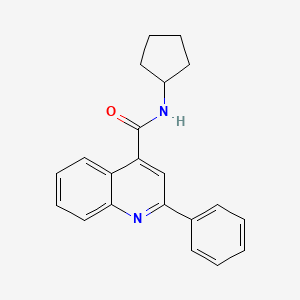
![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
